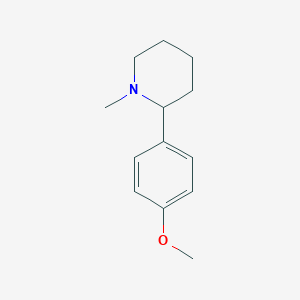

2-(4-Methoxyphenyl)-1-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)-1-methylpiperidine: shares structural similarities with other piperidine derivatives such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol.

Uniqueness

Its specific interactions with molecular targets and pathways make it a valuable compound for research and development .

Biological Activity

2-(4-Methoxyphenyl)-1-methylpiperidine, commonly referred to as 2-MXP, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects in various biological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H17N

- IUPAC Name: this compound

Pharmacological Properties

Preliminary studies indicate that 2-MXP exhibits notable biological activities, particularly in the realms of neuropharmacology and cancer research .

Neuropharmacological Effects

Research has suggested that 2-MXP may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural similarity to other psychoactive compounds suggests potential antidepressant and anxiolytic properties.

Anticancer Activity

Recent investigations have indicated that 2-MXP may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Case Study 1: Forensic Analysis

A forensic study reported three fatalities associated with the use of 2-MXP, highlighting its presence in post-mortem toxicology analyses. Blood concentrations of 2-MXP were found to range significantly, with implications for its toxicity and potential lethality when misused .

| Case | Blood Concentration (mg/L) | Additional Findings |

|---|---|---|

| 1 | 24.0 | Multiple substances detected |

| 2 | 2.0 | Alternative cause of death noted |

| 3 | 1.36 | Co-occurring prescription drugs |

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various piperidine derivatives, compounds similar to 2-MXP were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of antibacterial activity, suggesting that modifications to the piperidine structure can enhance efficacy against specific pathogens .

Research Findings

Recent literature has provided insights into the biological activity of piperidine derivatives, including 2-MXP. Key findings include:

- Antibacterial Activity: Some derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity: Other studies have shown moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

- Mechanism of Action: Investigations into the mechanisms have revealed that certain structural modifications can significantly impact the selectivity and potency against targets like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-methylpiperidine |

InChI |

InChI=1S/C13H19NO/c1-14-10-4-3-5-13(14)11-6-8-12(15-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |

InChI Key |

KSVIBVRZHTZGFY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.